![molecular formula C10H6Cl2N2 B2923487 2,4-Dichloro-5-phenylpyrimidine CAS No. 63558-77-0](/img/structure/B2923487.png)
2,4-Dichloro-5-phenylpyrimidine
Overview
Description
2,4-Dichloro-5-phenylpyrimidine is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, including 2,4-Dichloro-5-phenylpyrimidine, involves numerous methods . For instance, one method involves the reaction of 2,4,6 trichloropyrimidine with aromatic amines or amides .Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-5-phenylpyrimidine is C10H6Cl2N2 . It has a molecular weight of 225.07400 .Chemical Reactions Analysis
Pyrimidines, including 2,4-Dichloro-5-phenylpyrimidine, are known to undergo various chemical reactions . For example, they can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .Scientific Research Applications
Anti-Inflammatory and Analgesic Applications
2,4-Dichloro-5-phenylpyrimidine derivatives have been studied for their potential anti-inflammatory and analgesic effects. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB . This makes them promising candidates for the development of new anti-inflammatory drugs with minimal toxicity.
Antimicrobial and Antifungal Activities
Pyrimidine derivatives, including 2,4-Dichloro-5-phenylpyrimidine, exhibit a range of pharmacological effects, including antimicrobial and antifungal properties . Their structure allows for the synthesis of novel compounds that can be potent against various bacterial and fungal strains, contributing to the field of infectious diseases.
Cancer Research
The pyrimidine scaffold is a common feature in many anticancer drugs. 2,4-Dichloro-5-phenylpyrimidine serves as a key intermediate in the synthesis of molecules with potential anticancer activities . Research in this area focuses on creating derivatives that can act as tyrosine kinase inhibitors or DNA topoisomerase II inhibitors, which are crucial targets in cancer therapy .
Material Science
In material science, 2,4-Dichloro-5-phenylpyrimidine is used to introduce hydrophobic side chains into molecules, enhancing their binding affinity to certain receptors . This property is valuable in the design of new materials with specific interactions at the molecular level.
Chemical Synthesis
This compound is utilized in various chemical synthesis processes, including the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . It’s particularly useful in nucleophilic aromatic substitution reactions due to the electron-deficient character of the pyrimidine ring.
Mechanism of Action
Target of Action
2,4-Dichloro-5-phenylpyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidine-based anti-inflammatory agents function by suppressing the activity of cox-1 and cox-2 enzymes and thus reduce the generation of pge2 .
Biochemical Pathways
It is known that pyrimidines inhibit the expression and activities of certain vital inflammatory mediators . This suggests that the compound may affect the biochemical pathways involving these mediators.
Result of Action
Given its potential anti-inflammatory effects, it may result in the suppression of inflammation-related cellular responses .
Action Environment
This will help in the development of new pyrimidines as anti-inflammatory agents with enhanced activities and minimal toxicity .
Safety and Hazards
Future Directions
Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, including 2,4-Dichloro-5-phenylpyrimidine, are ongoing . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given .
properties
IUPAC Name |
2,4-dichloro-5-phenylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQCQTSPGLAPOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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